

Reynoutrin's Cellular Targets: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	Reynoutrin
Cat. No.:	B10789579

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Abstract

Reynoutrin, a flavonoid glycoside, has demonstrated significant therapeutic potential in preclinical studies, particularly in cardiovascular and metabolic diseases. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the primary cellular targets of **Reynoutrin**, detailing its interactions and the subsequent modulation of key signaling pathways. Current research identifies both direct and indirect cellular targets, including the tyrosine kinase Fyn, the receptor tyrosine kinase EphB4, and the calcium-binding protein S100A1. This document summarizes the available quantitative data, provides detailed experimental protocols for target identification and validation, and visualizes the associated signaling pathways.

Primary Cellular Targets of Reynoutrin

Reynoutrin exerts its biological effects through interaction with multiple cellular targets. These interactions can be categorized as either direct binding or indirect modulation of protein expression. The primary identified targets are the Fyn proto-oncogene, spleen tyrosine kinase (Fyn), Ephrin type-B receptor 4 (EphB4), and the S100 calcium-binding protein A1 (S100A1).

Fyn Kinase: A Direct Target

Recent studies have identified **Reynoutrin** as a potent inhibitor of Fyn, a non-receptor tyrosine kinase belonging to the Src family.^[1] This direct interaction was discovered through a structure-based virtual screening of a large library of natural compounds and subsequently validated by multiple experimental techniques.^[1] By inhibiting Fyn, **Reynoutrin** modulates downstream signaling pathways involved in oxidative stress and cellular metabolism.^[1]

EphB4 Receptor: A Direct Target

EphB4, a receptor tyrosine kinase, has been confirmed as another direct binding partner of **Reynoutrin**.^[2] This interaction was validated using surface plasmon resonance (SPR), drug affinity responsive target stability (DARTS), and cellular thermal shift assay (CETSA), confirming a direct physical association between **Reynoutrin** and the EphB4 protein.^[2] The binding of **Reynoutrin** to EphB4 has significant implications for insulin receptor signaling and glucose metabolism.^[2]

S100A1: An Indirect Target

Unlike its interaction with Fyn and EphB4, **Reynoutrin**'s effect on S100A1 appears to be indirect. Instead of direct binding, **Reynoutrin** significantly upregulates the protein expression of S100A1.^{[3][4][5]} This upregulation is a key mechanism in **Reynoutrin**'s cardioprotective effects, as S100A1 plays a crucial role in regulating calcium homeostasis and mitigating inflammation and fibrosis in cardiac tissue.^{[3][4][5]}

Quantitative Data Summary

While direct binding affinities (Kd, IC50) of **Reynoutrin** to its primary targets are not yet fully quantified in publicly available literature, several studies provide quantitative data on its downstream effects.

Table 1: Cellular Effects of Reynoutrin

Parameter	Cell Line/Model	Value	Reference
Cytotoxicity (IC50)	H9c2 cells	129.9 μ M	[3][6]

Table 2: In Vivo Effects of Reynoutrin on Protein Expression and Biomarkers

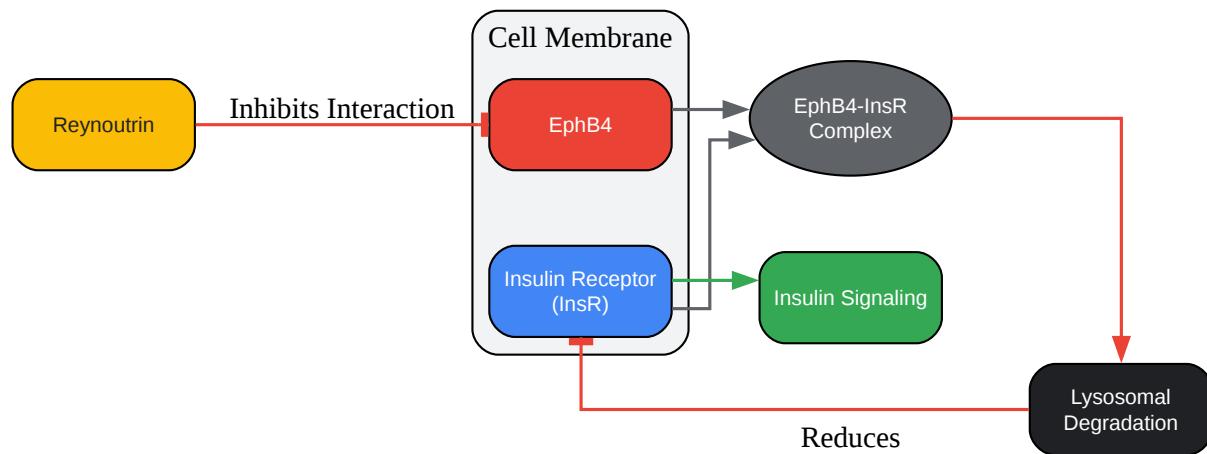
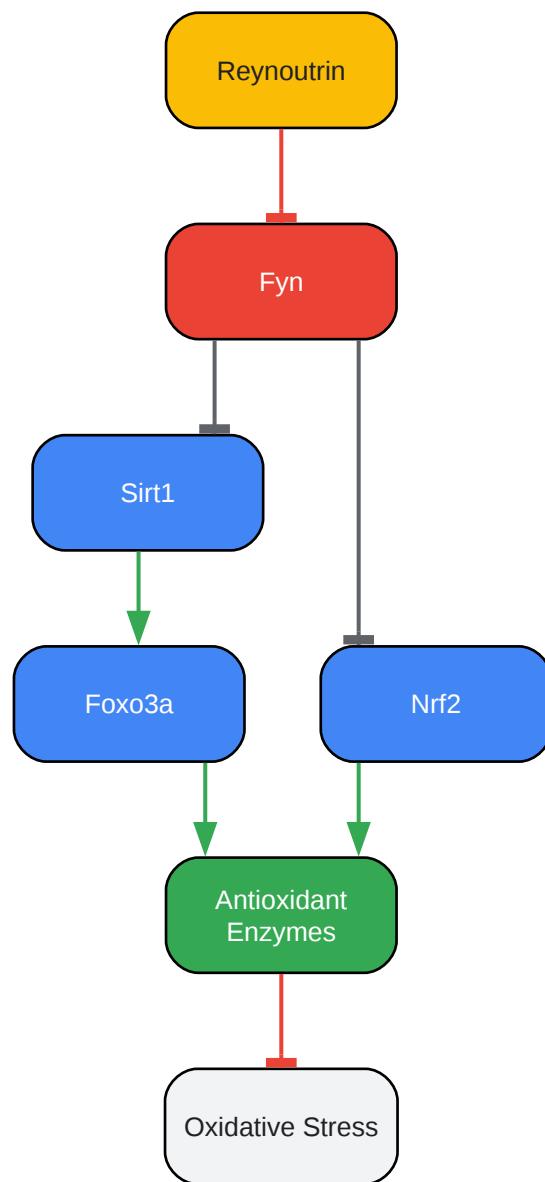
Protein/Biomarker	Condition	Effect of Reynoutrin	Reference
S100A1	Ischemic Heart Failure (Rat Model)	Significantly upregulated	[3][4][5]
MMP2	Ischemic Heart Failure (Rat Model)	Significantly downregulated	[3][4][5]
MMP9	Ischemic Heart Failure (Rat Model)	Significantly downregulated	[3][4][5]
p-p65 (NF- κ B)	Ischemic Heart Failure (Rat Model)	Significantly downregulated	[3][4][5]
TNF- α	Ischemic Heart Failure (Rat Model)	Significantly inhibited release	[3]
IL-6	Ischemic Heart Failure (Rat Model)	Significantly inhibited release	[3]
SOD	Ischemic Heart Failure (Rat Model)	Significantly increased level	[3]
MDA	Ischemic Heart Failure (Rat Model)	Significantly inhibited level	[3]

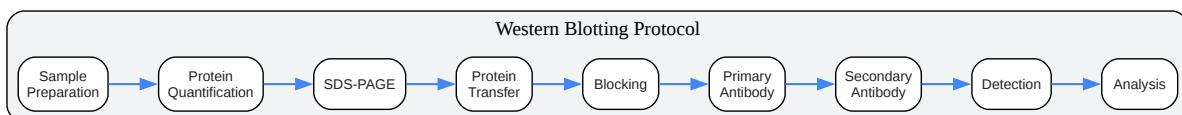
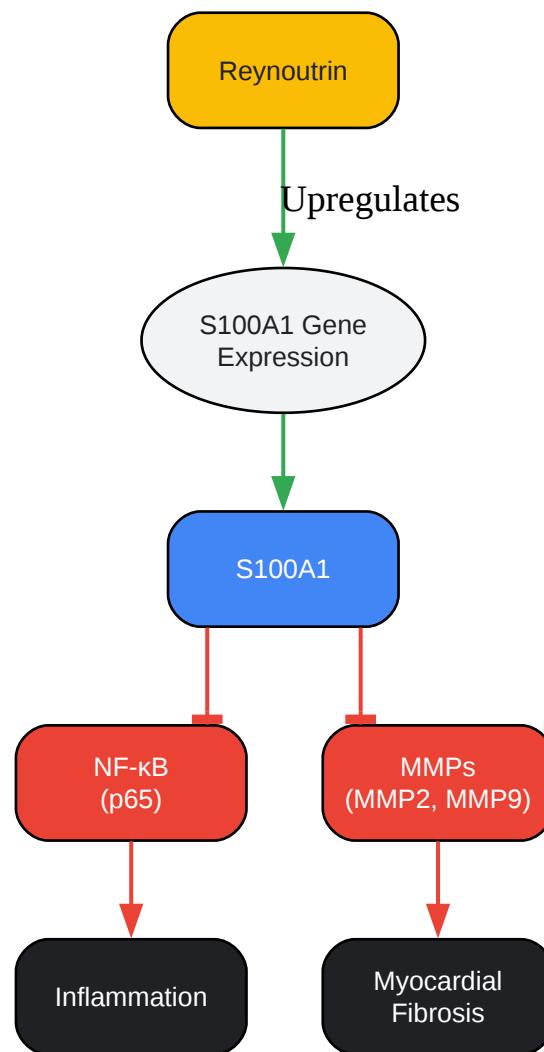
Signaling Pathways Modulated by Reynoutrin

Reynoutrin's interaction with its cellular targets initiates cascades of downstream signaling events that are responsible for its observed therapeutic effects.

Fyn-Mediated Sirt1/Foxo3a and Nrf2 Signaling Pathway

Inhibition of Fyn by **Reynoutrin** leads to the activation of the Sirtuin 1 (Sirt1)/Forkhead box protein O3a (Foxo3a) and Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathways.^[1] This activation enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress-related cellular damage.^[1]





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